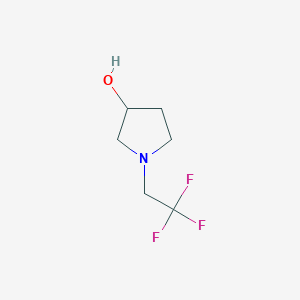

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h5,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOOVKDKSNRMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, where common reagents include halides and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- The compound has been investigated for its potential as a lead compound in drug development targeting neurological disorders. Its ability to modulate receptor activity may provide therapeutic benefits in conditions such as epilepsy and anxiety disorders .

- Studies suggest that the trifluoroethyl group enhances binding affinity to certain biological targets, potentially improving drug efficacy .

2. Organic Synthesis

- 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol serves as a versatile building block in the synthesis of more complex fluorinated compounds. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions .

- The compound's unique properties enable researchers to explore new synthetic pathways that may lead to novel materials with enhanced performance characteristics .

3. Biological Probing

- The compound is utilized as a probe in biological studies to understand the interactions of fluorinated compounds with biological systems. This application is crucial for elucidating the mechanisms of action of fluorinated drugs and their effects on metabolic pathways .

Case Study 1: Neurological Disorder Targeting

Research has indicated that this compound may influence neurotransmitter systems involved in anxiety and depression. Initial animal studies demonstrated changes in behavioral responses consistent with anxiolytic effects .

Case Study 2: Synthesis of Fluorinated Compounds

A study focused on synthesizing derivatives of this compound showed its effectiveness as a precursor for creating new fluorinated compounds with potential applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Fluorination Effects

- Trifluoroethyl vs. Difluoroethyl : The trifluoroethyl group in the target compound increases electronegativity and steric bulk compared to the difluoroethyl analog. This enhances metabolic resistance due to stronger C-F bonds, as seen in pharmaceuticals leveraging fluorine for stability .

- Trifluoroethyl vs. Trifluoromethylphenyl : The trifluoromethylphenyl group () introduces aromaticity, favoring π-stacking interactions in receptor binding. However, the trifluoroethyl group offers greater conformational flexibility .

Biological Activity

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol, also known as (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development targeting various biological pathways. This article explores its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrrolidine ring with a hydroxyl group and a trifluoroethyl substituent. These functional groups contribute to its distinct chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂F₃NO |

| Molecular Weight | 179.17 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Not established |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoroethyl group enhances binding affinity to enzymes and receptors involved in metabolic pathways. The hydroxyl group facilitates hydrogen bonding, stabilizing interactions with target proteins.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been studied for its potential to inhibit enzymes involved in the endocannabinoid system and metabolic pathways. For instance:

- Monoacylglycerol Lipase (MAGL) Inhibition : Initial studies have shown that derivatives of this compound exhibit potent inhibition of MAGL, which is crucial for regulating endocannabinoid levels in the body. Compounds derived from this scaffold have demonstrated IC50 values in the low nanomolar range (e.g., 2.7 nM) .

Receptor Modulation

The compound has been explored for its ability to modulate receptor activity. Its structural features may influence neurotransmitter systems, particularly in neurological disorders:

- Neurological Applications : Due to its potential as a lead compound for drug development targeting conditions such as anxiety and depression, ongoing research focuses on its effects on serotonin and dopamine receptors .

Study 1: Enzyme Inhibition Profile

A study evaluated the inhibitory effects of various compounds related to this compound on MAGL using activity-based protein profiling (ABPP). The results highlighted that specific modifications to the trifluoroethyl group significantly affected binding affinity and selectivity towards MAGL.

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound A | 2.7 | High selectivity for MAGL |

| Compound B | 11.7 | Moderate selectivity |

| Compound C | 15.0 | Low selectivity |

Study 2: Pharmacological Evaluation

In another study focused on the pharmacological evaluation of this compound's derivatives, researchers found that certain modifications led to enhanced receptor binding profiles and improved pharmacokinetic properties. This work suggests that further optimization could yield effective therapeutic agents for treating neurological disorders .

Q & A

Basic Research Questions

Q. What are common synthetic routes for introducing the 2,2,2-trifluoroethyl group into pyrrolidin-3-ol derivatives?

- Methodological Answer : The trifluoroethyl group is typically introduced via alkylation of pyrrolidin-3-ol intermediates using 2,2,2-trifluoroethyl trifluoromethanesulfonate (a potent alkylating agent). For example, in heterocyclic systems, this reagent reacts with nitrogen-containing heterocycles (e.g., triazoles) under basic conditions (e.g., K₂CO₃ in MeCN) at 25°C for 12–16 hours, yielding 26–72% after purification via silica gel chromatography . Key characterization includes ¹H NMR to confirm the quartet signal (~5.24 ppm) for the -CH₂CF₃ group .

Q. How can researchers optimize reaction yields when synthesizing 1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol derivatives?

- Methodological Answer : Yield optimization often involves tuning reaction stoichiometry (e.g., 1.2 equivalents of trifluoroethylating agent) and solvent selection. Polar aprotic solvents like MeCN or THF enhance reactivity. For example, Pd-catalyzed cross-coupling (e.g., Stille reactions with tributylstannane reagents) improved yields to 72% in toluene at 110°C . Monitoring via LCMS ensures reaction completion before workup .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : ¹H/¹³C/¹⁹F NMR and high-resolution mass spectrometry (HRMS) are essential. The -CF₃ group exhibits distinct ¹⁹F NMR signals near -60 to -70 ppm, while ¹H NMR reveals splitting patterns for the pyrrolidine ring protons (e.g., δ 4.84–4.94 ppm for axial/equatorial protons). X-ray crystallography can resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer : The -CF₃ group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Researchers assess this using in vitro hepatocyte assays or microsomal stability tests. Comparative studies with non-fluorinated analogs show prolonged half-lives (t₁/₂) for trifluoroethyl derivatives, attributed to fluorine’s electronegativity and steric shielding .

Q. What strategies resolve contradictions in solubility data for this compound derivatives?

- Methodological Answer : Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from crystallinity or polymorphic forms. Techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs. Co-solvent systems (e.g., DMSO:H₂O) or salt formation (e.g., trifluoroacetate salts) can improve solubility for biological assays .

Q. How can computational modeling predict the stereoelectronic effects of the trifluoroethyl group on protein binding?

- Methodological Answer : Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model CF₃ interactions with target proteins. The trifluoroethyl group’s strong dipole moment (~3.4 D) may enhance binding to hydrophobic pockets or stabilize charge-transfer interactions. Comparative MD simulations with ethyl vs. trifluoroethyl derivatives validate these effects .

Q. What are the challenges in scaling up multi-step syntheses of this compound-based drug candidates?

- Methodological Answer : Key challenges include handling mutagenic intermediates (e.g., trifluoromethanesulfonate esters) and minimizing Pd residues in cross-coupling steps. Scalable purification via flash chromatography or recrystallization is critical. Process optimization using Design of Experiments (DoE) identifies robust conditions for steps with low yields (e.g., 26% in early alkylation steps) .

Q. How does the trifluoroethyl group affect the compound’s logP and membrane permeability?

- Methodological Answer : The -CF₃ group increases logP by ~0.5–1.0 units, enhancing lipophilicity. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models quantify permeability. Fluorine’s hydrophobicity improves blood-brain barrier penetration in CNS-targeted derivatives, but excessive logP (>3) may reduce aqueous solubility, requiring formulation adjustments .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from protein binding or metabolite interference. Validate in vitro hits using orthogonal assays (e.g., SPR for binding affinity) and conduct pharmacokinetic profiling (e.g., plasma protein binding, clearance rates). Metabolite identification via LC-MS/MS clarifies if active metabolites contribute to in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.